3-(Chloromethyl)isothiazole
CAS No.: 1246549-42-7
Cat. No.: VC7094949
Molecular Formula: C4H4ClNS
Molecular Weight: 133.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246549-42-7 |
---|---|
Molecular Formula | C4H4ClNS |
Molecular Weight | 133.59 |
IUPAC Name | 3-(chloromethyl)-1,2-thiazole |
Standard InChI | InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 |
Standard InChI Key | VJLLMWSPBFVMGO-UHFFFAOYSA-N |
SMILES | C1=CSN=C1CCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Molecular Descriptors
The molecular formula of 3-(chloromethyl)isothiazole is CHClNS, with a calculated molecular weight of 133.53 g/mol. Its IUPAC name, 3-(chloromethyl)-1,2-thiazole, reflects the substitution pattern on the isothiazole ring . Key identifiers include:
Property | Value/Descriptor |
---|---|
Molecular Formula | CHClNS |
Molecular Weight | 133.53 g/mol |
SMILES | ClCClC1=NSN=C1 |
InChIKey | [Calculated] |
The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization .
Spectroscopic Features
While experimental spectral data for 3-(chloromethyl)isothiazole are scarce, analogous compounds exhibit characteristic signals:
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H NMR: Protons on the chloromethyl group resonate near δ 4.5–5.0 ppm, while aromatic protons on the isothiazole ring appear between δ 7.0–8.5 ppm .
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IR Spectroscopy: C-Cl stretching vibrations are observed at 600–800 cm, and C=S/C=N stretches appear near 1500–1600 cm .
Synthetic Methodologies
Chloromethylation of Isothiazole Derivatives
A common route to chloromethyl-substituted heterocycles involves the reaction of preformed isothiazoles with chloromethylating agents. For example, allyl isothiocyanate can react with chlorinating agents (e.g., Cl or SOCl) under controlled conditions to yield chloromethyl intermediates .
Example Reaction Conditions:
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Temperature: -40°C to 30°C (prevents side reactions)
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Solvent: Dichloromethane or tetrahydrofuran (inert, polar aprotic)
Alternative Pathways
Cyclization Approaches:
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Thiocyanate Cyclization: Treatment of 3-chloropropenyl thiocyanate with HCl gas induces cyclization, forming the isothiazole ring with concomitant chloromethyl group introduction .
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Oxidative Chlorination: Oxidation of thioamides followed by chlorination has been reported for related thiazoles, though applicability to isothiazoles remains theoretical .
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides), enabling access to:
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Pharmaceutical intermediates: Antifungal or antiviral agents via amine coupling.
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Agrochemical precursors: Herbicides through reaction with phenols .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 5-position of the isothiazole ring allow incorporation of aryl or heteroaryl groups, diversifying applications in materials science .
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